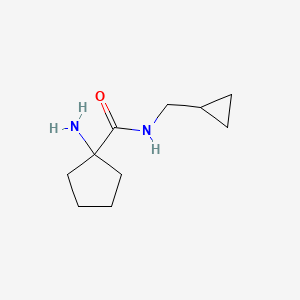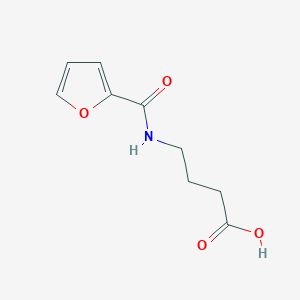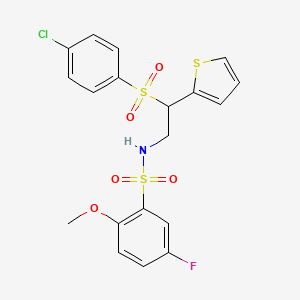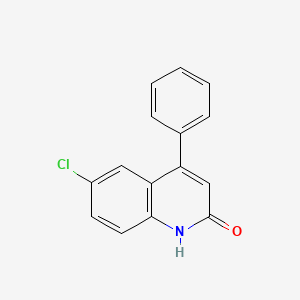
(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid, also known as TOCA, is a chiral molecule that has been studied extensively for its potential applications in various scientific fields. It is a cyclic amino acid derivative that has a unique chemical structure, making it an interesting compound for research.
Wirkmechanismus
(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, and to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various types of bacteria and fungi, to induce apoptosis (programmed cell death) in cancer cells, and to reduce inflammation in animal models of inflammatory diseases. It has also been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid has several advantages for lab experiments, including its relatively simple synthesis and its ability to selectively target certain enzymes and proteins. However, it also has several limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on (4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid, including:
1. Further investigation of its mechanism of action and its potential targets in the body.
2. Development of new derivatives of (4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid with improved properties, such as increased solubility and reduced toxicity.
3. Exploration of its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammatory diseases.
4. Evaluation of its potential as a tool for studying the role of specific enzymes and proteins in cellular processes.
In conclusion, (4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid is a chiral molecule with unique chemical properties that has been studied extensively for its potential applications in various scientific fields. While much remains to be learned about its mechanism of action and potential applications, it is a promising candidate for the development of new drugs and for use as a tool in scientific research.
Synthesemethoden
(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2,2,5-trimethyl-1,3-oxazolidine with chloroacetic acid, the reaction of 2,2,5-trimethyl-1,3-oxazolidine with bromoacetic acid, and the reaction of 2,2,5-trimethyl-1,3-oxazolidine with 2-bromopropionic acid. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid has been studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
(4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-5(6(9)10)8-7(2,3)11-4/h4-5,8H,1-3H3,(H,9,10)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERBLENYQRPDKK-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(O1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NC(O1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-chlorophenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2578813.png)




![N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide](/img/structure/B2578819.png)
![4-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2578820.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2578823.png)


![3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2578828.png)

